molecular formula C16H11Cl3N2OS B12150372 (2E)-2-[(4-chlorophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(4-chlorophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B12150372
M. Wt: 385.7 g/mol
InChI Key: FKAPFMWPJIJLTE-UHFFFAOYSA-N
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Description

(2E)-2-[(4-chlorophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 4-chlorophenyl group and a 2,5-dichlorobenzyl group. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(4-chlorophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloroaniline with 2,5-dichlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for further drug development.

Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation is under investigation.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may interact with kinases and other regulatory proteins.

Comparison with Similar Compounds

  • (2E)-2-[(4-bromophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(4-methylphenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(4-nitrophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

Comparison: Compared to its analogs, (2E)-2-[(4-chlorophenyl)imino]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the 4-chlorophenyl group This substitution enhances its biological activity and chemical stability

Properties

Molecular Formula

C16H11Cl3N2OS

Molecular Weight

385.7 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11Cl3N2OS/c17-10-1-4-12(5-2-10)20-16-21-15(22)14(23-16)8-9-7-11(18)3-6-13(9)19/h1-7,14H,8H2,(H,20,21,22)

InChI Key

FKAPFMWPJIJLTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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